molecular formula C12H18O B14508909 2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one CAS No. 62939-74-6

2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one

Katalognummer: B14508909
CAS-Nummer: 62939-74-6
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: QQAMEXQCEBTSME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one is an organic compound characterized by the presence of two cyclopentyl groups attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one typically involves the reaction of cyclopentyl derivatives under specific conditions. One common method involves the use of cyclopentylmagnesium bromide, which reacts with cyclopentanone to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine
  • 1-(Cyclopent-2-en-1-yl)propan-2-one
  • 2-(Cyclopent-1-en-1-yl)acetic acid

Uniqueness

2-(Cyclopent-1-en-1-yl)-1-cyclopentylethan-1-one is unique due to its dual cyclopentyl groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

62939-74-6

Molekularformel

C12H18O

Molekulargewicht

178.27 g/mol

IUPAC-Name

2-(cyclopenten-1-yl)-1-cyclopentylethanone

InChI

InChI=1S/C12H18O/c13-12(11-7-3-4-8-11)9-10-5-1-2-6-10/h5,11H,1-4,6-9H2

InChI-Schlüssel

QQAMEXQCEBTSME-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C(=O)CC2=CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.